Biotinyl-PEG2-maleimide
Overview
Description
Biotinyl-PEG2-maleimide is a water-soluble, sulfhydryl-reactive biotinylation reagent. It consists of a biotin molecule linked to a maleimide group via a polyethylene glycol (PEG) spacer arm. The PEG spacer arm enhances the solubility of the compound and reduces aggregation of labeled proteins . Biotin is a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotinyl-PEG2-maleimide is synthesized by linking biotin to a maleimide group through a PEG spacer. The maleimide group reacts specifically with free sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . The compound is readily soluble in water or organic solvents such as dimethylsulfoxide (DMSO), methylene chloride, or dimethylformamide (DMF) .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the compound using the same reaction conditions as in the laboratory. The process includes the purification of the final product to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Biotinyl-PEG2-maleimide primarily undergoes substitution reactions with sulfhydryl groups. The maleimide group reacts efficiently with free sulfhydryls to form stable thioether bonds .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include reducing agents to expose sulfhydryl groups, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) . The reactions are typically carried out at pH 6.5-7.5 in buffers such as phosphate-buffered saline (PBS) .
Major Products
The major products formed from the reactions of this compound are biotinylated proteins or peptides. These biotinylated molecules can be used in various biochemical assays and applications .
Scientific Research Applications
Biotinyl-PEG2-maleimide has a wide range of applications in scientific research, including:
Mechanism of Action
Biotinyl-PEG2-maleimide exerts its effects through the formation of stable thioether bonds with free sulfhydryl groups on proteins or peptides . The maleimide group reacts specifically with sulfhydryls, while the biotin moiety binds with high affinity to avidin or streptavidin . This binding is rapid and stable, allowing for the efficient labeling and detection of biotinylated molecules .
Comparison with Similar Compounds
Biotinyl-PEG2-maleimide is unique due to its PEG spacer arm, which enhances solubility and reduces aggregation of labeled proteins . Similar compounds include:
Biotinyl-PEG11-maleimide: Contains a longer PEG spacer arm, providing greater flexibility and reduced steric hindrance.
Iodoacetyl-PEG2-biotin: Another sulfhydryl-reactive biotinylation reagent that reacts with sulfhydryls through an iodoacetyl group.
Pyridyldithiol-PEG2-biotin: Reacts with sulfhydryls through a pyridyldithiol group, forming disulfide bonds.
These compounds differ in their reactivity, spacer arm length, and solubility characteristics, making this compound a versatile and valuable tool in various research applications .
Properties
IUPAC Name |
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPCXVIKHFVPSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476455 | |
Record name | AGN-PC-0BXXCE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305372-39-8 | |
Record name | AGN-PC-0BXXCE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.